molecular formula C14H21NO2 B15329792 Methyl 3-(benzylamino)-4-methylpentanoate

Methyl 3-(benzylamino)-4-methylpentanoate

Cat. No.: B15329792
M. Wt: 235.32 g/mol
InChI Key: IERRFRAHEYDEAH-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-4-methylpentanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a benzylamino group attached to a 4-methylpentanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of 3-(benzylamino)-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to a benzaldehyde or benzoic acid.

  • Reduction: Reduction reactions may involve the conversion of the ester group to an alcohol.

  • Substitution: Substitution reactions can occur at the benzylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, Benzoic acid.

  • Reduction Products: 3-(benzylamino)-4-methylpentanol.

  • Substitution Products: Various benzylamino derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which Methyl 3-(benzylamino)-4-methylpentanoate exerts its effects depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to downstream effects in molecular pathways.

Comparison with Similar Compounds

  • Methyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.

  • Methyl 3-(benzylamino)butanoate: Similar structure but with a different alkyl chain length.

Uniqueness: The presence of the 4-methyl group in Methyl 3-(benzylamino)-4-methylpentanoate distinguishes it from its analogs, potentially affecting its reactivity and biological activity.

This compound in various scientific and industrial contexts

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Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 3-(benzylamino)-4-methylpentanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)13(9-14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3

InChI Key

IERRFRAHEYDEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

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